2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole
Description
Introduction to 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole
Historical Context of 1,3,4-Thiadiazole Derivatives in Heterocyclic Chemistry
The discovery of 1,3,4-thiadiazoles dates to the late 19th century, with Emil Fischer first synthesizing the parent compound in 1882. Early applications focused on sulfonamide-based antibacterial agents, leveraging the ring’s aromatic stability and electron-deficient carbon centers to facilitate interactions with biological targets. By the mid-20th century, synthetic methodologies expanded, enabling the preparation of substituted derivatives for diverse applications. For instance, agricultural herbicides and bactericides incorporating 1,3,4-thiadiazole motifs emerged in the 1950s, capitalizing on the moiety’s resistance to metabolic degradation.
The structural evolution of 1,3,4-thiadiazoles accelerated with advancements in cyclization and dipolar cycloaddition techniques. A landmark synthesis in 1956 demonstrated the four-step preparation of the parent ring from hydrazine and thiosemicarbazide, achieving a 65% yield. Subsequent innovations, such as Gupta et al.’s direct cyclization of thiosemicarbazide with acetyl chloride, streamlined access to 2-amino-5-substituted derivatives, broadening the scope for functionalization. These developments laid the groundwork for modern derivatives like 2-methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole, which integrates sterically demanding and electron-rich substituents.
Table 1: Key milestones in 1,3,4-thiadiazole chemistry
Structural Significance of Sulfanyl and Pyrrolidinyl Substituents
The molecular architecture of 2-methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole features two critical modifications: a methyl group at position 2 and a pyrrolidin-3-ylsulfanyl group at position 5. The sulfanyl (-S-) bridge serves as an electron-withdrawing group, polarizing the thiadiazole ring and enhancing its reactivity toward electrophilic agents. This substitution pattern contrasts with earlier derivatives, where amino or hydroxyl groups predominated, and aligns with contemporary designs prioritizing tunable electronic profiles.
The pyrrolidinyl substituent introduces a saturated nitrogen-containing ring, conferring both steric bulk and hydrogen-bonding capability. Pyrrolidine’s chair conformation allows for spatial optimization in molecular recognition processes, a feature exploited in kinase inhibitors and neurotransmitter analogs. When appended via the sulfanyl linker, this group creates a hybrid structure merging the planar aromaticity of the thiadiazole with the three-dimensional flexibility of the pyrrolidine ring.
Table 2: Comparative electronic effects of common 1,3,4-thiadiazole substituents
Quantum mechanical analyses of similar thiadiazole derivatives reveal that sulfanyl groups reduce electron density at the ring’s carbon centers, as evidenced by bond lengths and angles (e.g., C-S bond: ~1.72 Å). This redistribution primes the molecule for nucleophilic attack at position 5, a site further activated by the pyrrolidinyl group’s inductive effects. Such properties suggest potential utility in coordination chemistry or as intermediates in multicomponent reactions, though experimental validation remains pending.
Properties
Molecular Formula |
C7H11N3S2 |
|---|---|
Molecular Weight |
201.3 g/mol |
IUPAC Name |
2-methyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11N3S2/c1-5-9-10-7(11-5)12-6-2-3-8-4-6/h6,8H,2-4H2,1H3 |
InChI Key |
NESNCQCXICRNSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate α-haloketone, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl and pyrrolidin-3-ylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Thiadiazole Derivatives
a. MF-438 (2-Methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole)
- Structure: Features a pyridazine-piperidine-trifluoromethylphenoxy chain at position 5, increasing hydrophobicity and steric bulk.
- Key Differences :
- Biological Relevance : MF-438 is a potent stearoyl-CoA desaturase 1 (SCD1) inhibitor with demonstrated >95% purity and activity in preclinical models .
b. 2-Amino-5-(substituted-benzyl)-1,3,4-thiadiazole Derivatives
- Structure: Substituted benzyl groups at position 5 and an amino group at position 2.
- Key Differences: The amino group at position 2 enables Schiff base formation, facilitating antimicrobial activity via interaction with bacterial enzymes . The benzyl substituents (e.g., nitro or methoxy groups) modulate electronic effects, enhancing antibacterial potency against gram-negative pathogens .
c. Thiadiazole-Triazole Hybrids
- Structure : Hybrids combining 1,3,4-thiadiazole with 1,2,4-triazole rings.
- Key Differences :
Physicochemical Properties
- Solubility: The pyrrolidine group in the target compound improves aqueous solubility compared to MF-438’s trifluoromethylphenoxy group.
- logP : Target compound (estimated ~2.8) is less lipophilic than MF-438 (~4.5), balancing membrane permeability and solubility .
Biological Activity
2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis of 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole
The synthesis of 2-methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole typically involves the reaction of pyrrolidine with appropriate thiadiazole precursors. Various methodologies have been reported for synthesizing thiadiazole derivatives, including one-pot reactions using reagents like phosphorus pentasulfide and propylphosphonic anhydride. These methods have shown high functional group tolerance and yield efficiency .
Antimicrobial Properties
Thiadiazole derivatives exhibit significant antimicrobial activity. Research indicates that compounds with a thiadiazole moiety can inhibit the growth of various bacterial strains and fungi. For instance, derivatives related to 2-methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. In vitro evaluations demonstrated that certain derivatives could inhibit cancer cell proliferation in various cell lines, including prostate cancer (PC3) and colorectal cancer (HT29) cells. The cytotoxic effects were often compared to standard chemotherapy agents like doxorubicin .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | , |
| Anticancer | PC3, HT29 | , |
| Lipoxygenase Inhibition | Enzyme activity linked to cancer | |
| Antitubercular | Various strains |
The biological activities of 2-methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole are attributed to its ability to interact with specific biological targets. For example:
- Lipoxygenase Inhibition : Some thiadiazole derivatives act as inhibitors of lipoxygenase enzymes, which are implicated in inflammatory processes and cancer progression .
- Cytotoxic Mechanisms : The compound's ability to induce apoptosis in cancer cells may involve the modulation of various signaling pathways associated with cell survival and death .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer properties. The study revealed that specific substitutions at the 5-position of the thiadiazole ring significantly enhanced cytotoxicity against cancer cell lines compared to unsubstituted analogs. This finding underscores the importance of structural modifications in optimizing biological activity .
Q & A
Basic: What are the established synthetic routes for 2-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-thiadiazole?
The synthesis typically involves nucleophilic substitution reactions. A key intermediate (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) is prepared via classical methods, followed by reaction with sodium monochloroacetate in aqueous medium. Acidification with ethanoic acid yields the target compound. Optimization of reaction conditions (e.g., molar ratios, temperature, and pH) is critical for reproducibility .
Basic: Which analytical techniques are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions.
- HPLC : Validates purity (>95% typically required for biological assays).
- Elemental Analysis : Ensures stoichiometric consistency.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
These methods collectively verify structural integrity and exclude side products .
Advanced: How can molecular docking be applied to evaluate its biological potential?
Software : Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to target proteins (e.g., enzymes relevant to antimicrobial activity).
Validation : Compare docking scores with known inhibitors to prioritize compounds.
In Vitro Correlation : Top-ranked derivatives are tested for activity (e.g., MIC values against bacterial strains). For example, molecular docking of analogous thiadiazole-triazole hybrids revealed strong interactions with bacterial enolase .
Advanced: What experimental design strategies optimize its synthesis under conflicting yield-purity conditions?
- Factorial Design : Vary parameters (temperature, solvent polarity, reaction time) to identify interactions affecting yield and purity.
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables.
- High-Throughput Screening (HTS) : Rapidly tests combinatorial conditions. ICReDD’s approach integrates computational reaction path searches with experimental validation to minimize trial-and-error .
Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?
- Re-evaluate Docking Parameters : Adjust protonation states, solvation models, or protein flexibility.
- Experimental Replication : Ensure assay conditions (e.g., pH, cell line) match computational assumptions.
- Theoretical Alignment : Cross-reference results with SAR studies of structurally similar compounds to identify outliers. For example, steric hindrance in the pyrrolidinyl group might reduce binding despite favorable docking scores .
Advanced: What methodologies assess its stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Measures thermal decomposition thresholds.
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, or aqueous solutions.
- Light Sensitivity : Expose to UV/visible light and track photodegradation products .
Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?
Substituent Variation : Synthesize analogs with modified pyrrolidinyl or thiadiazole groups.
Biological Testing : Compare antimicrobial, anticancer, or enzyme inhibitory activity.
Computational Analysis : Map electrostatic potentials and steric profiles to activity trends.
For instance, increasing sulfanyl group bulk in analogous compounds enhanced antibacterial efficacy but reduced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
